1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Description
Properties
IUPAC Name |
1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-10-13-7-12(15)8-16-14(13)18(17-10)9-11-5-3-2-4-6-11/h2-8H,9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWIGHVVRPSPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cascade 6-endo-dig Cyclization Approach
A notable preparation method involves a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes, catalyzed by silver salts or halogen sources. This method enables the formation of diversified pyrazolo[3,4-b]pyridine frameworks with high regioselectivity and functional group tolerance.
- Reaction conditions: 3-methyl-1-phenyl-1H-pyrazol-5-amine (analogous to the pyrazole core) reacts with an alkynyl aldehyde in the presence of Ag(CF3CO2) (10 mol%) and triflic acid (30 mol%) in N,N-dimethylacetamide (DMAc) at 100 °C for 2 hours.
- Mechanism: Initial condensation forms an intermediate imine, followed by silver-coordinated alkyne activation and 6-endo-dig cyclization to yield the pyrazolo[3,4-b]pyridine ring system.
- Outcome: This method allows the introduction of various substituents, including halogens, which can be further functionalized.
This approach was patented (Yantai University, CN 112300157) and is recognized for its versatility in synthesizing pyrazolo[3,4-b]pyridine derivatives with potential antitumor activity.
Multi-Step Synthesis from Pyrazole and Pyridine Derivatives
The classical synthesis of 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves:
- Starting from 3-methyl-5-aminopyrazole or related pyrazole derivatives
- Introduction of the benzyl group via alkylation (e.g., benzyl bromide)
- Cyclization to form the fused pyrazolo[3,4-b]pyridine core
- Functionalization at the 5-position to introduce the amino group
This method typically requires careful control of reaction conditions to ensure regioselectivity and high yield. The process may include:
- Condensation reactions to form key intermediates
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination) for amine installation
- Deprotection steps if protecting groups are used during synthesis
An example of such a synthetic route includes palladium-catalyzed coupling of intermediates followed by deprotection and condensation to yield the target compound.
Domino and Multi-Component Reactions
Domino or multi-component reactions have also been explored to efficiently construct the pyrazolo[3,4-b]pyridine scaffold:
- Reaction of 3-methyl-5-aminopyrazole with aldehydes and cyclic diketones (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione) under reflux conditions in 2-propanol.
- These reactions proceed via sequential condensation and cyclization, leading to pyrazolo[3,4-b]pyridone derivatives.
- Yields reported range from moderate to good (48–75%), with structures confirmed by NMR and IR spectroscopy.
While this method is more focused on pyrazolo[3,4-b]pyridone systems, it demonstrates the utility of domino reactions in building complex fused heterocycles related to the target compound.
Detailed Data Table: Summary of Preparation Conditions
Research Findings and Analysis
- The cascade 6-endo-dig cyclization method is highly versatile, enabling the synthesis of a broad range of pyrazolo[3,4-b]pyridine derivatives, including this compound analogs, with good functional group tolerance and regioselectivity.
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination) are effective for introducing amino groups and benzyl substituents, providing routes to functionalized pyrazolo[3,4-b]pyridines with potential biological activity.
- Domino and multi-component reactions offer efficient, one-pot approaches to related fused heterocycles, which could be adapted for the target compound's synthesis with further optimization.
- The presence of the amino group at the 5-position facilitates further derivatization, which is valuable for medicinal chemistry applications.
Chemical Reactions Analysis
Synthetic Routes
The compound is synthesized via multi-component reactions (MCRs) or sequential modifications of pyrazolo[3,4-b]pyridine precursors. Key methods include:
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Pyrazole Formation on Pyridine Rings : Reacting hydrazine derivatives with pre-functionalized pyridines (e.g., 3-cyanopyridines) under acidic conditions to form the pyrazole ring .
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Domino Reactions : For example, 3-methyl-5-aminopyrazole reacts with aldehydes and dioxane-dione derivatives to form pyrazolo[3,4-b]pyridone intermediates, which can be further functionalized .
Benzylation
The benzyl group at N1 is typically introduced via alkylation using benzyl halides or through reductive amination. For example:
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Reaction of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine with benzyl bromide in the presence of a base (e.g., K₂CO₃) yields the N1-benzylated product .
Reactivity of the Amino Group
The C5 amino group is a key site for derivatization:
Electrophilic Substitution on the Pyridine Ring
The pyridine ring undergoes electrophilic substitution at C4 and C6 positions under acidic or Lewis acid-catalyzed conditions:
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro or 6-nitro derivatives | Regioselectivity varies |
| Halogenation | Cl₂ or Br₂, FeCl₃, DCM | 4-Chloro/Bromo derivatives | C4 favored due to directing effects |
Hydrogenation of the Benzyl Group
-
Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, yielding 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine .
Reduction of Nitro Groups
If nitro intermediates are used in synthesis, they are reduced to amines using H₂/Pd or SnCl₂ .
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the pyrazole ring may undergo ring-opening:
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Acidic Hydrolysis : Concentrated HCl at reflux cleaves the pyrazole ring, forming aminopyridine derivatives .
-
Base-Mediated Rearrangement : NaOH/EtOH induces ring contraction/expansion, leading to triazolopyridines .
Cross-Coupling Reactions
The methyl group at C3 and halogen substituents (if introduced) enable cross-coupling:
| Reaction | Catalyst/Reagents | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | 3-Aryl substituted derivatives |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | 5-Amino group functionalized with aryl/alkyl groups |
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without melting.
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Photodegradation : Exposure to UV light induces ring-opening, forming nitriles and amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H14N4
- Molecular Weight : 238.29 g/mol
- CAS Number : 1211409-49-2
The compound features a pyrazolo-pyridine core structure, which is essential for its biological activity. The presence of the benzyl and methyl groups at specific positions enhances its interaction with biological targets.
Biological Activities
1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine has been studied for various pharmacological effects:
Anticancer Activity
Research indicates that this compound acts as an inhibitor of tropomyosin receptor kinases (TRKs), which play a crucial role in cancer cell proliferation and survival. By inhibiting TRKs, it has potential applications in treating various cancers, particularly those with aberrant TRK signaling pathways. In vitro studies have demonstrated its ability to reduce cell viability in TRK-expressing cancer cell lines.
Neuroprotective Effects
Some studies suggest that derivatives of pyrazolo[3,4-b]pyridines exhibit neuroprotective properties. The mechanism is believed to involve the modulation of neuroinflammatory pathways, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models. Its ability to inhibit certain inflammatory cytokines suggests potential therapeutic applications in autoimmune diseases and chronic inflammatory conditions.
Case Studies
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials : 5-amino-3-methyl-1-phenyl-1H-pyrazole.
- Reagents : Lactones and phosphorus oxychloride.
- Conditions : Solvent-free heating to enhance yield and purity.
This synthetic route is crucial for producing the compound at a scale suitable for biological testing.
Comparison with Related Compounds
To understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine | Phenyl group instead of benzyl | Similar TRK inhibition |
| 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine | Lacks benzyl group | Reduced activity |
| 1-benzyl-3-methyl-1H-pyrazolo[4,3-b]pyridin-5-amine | Different ring fusion pattern | Altered pharmacodynamics |
Mechanism of Action
The mechanism of action of 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting TRKs, the compound can potentially interfere with cancer cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[3,4-b]pyridine Core
Pyrazolo[3,4-b]pyridines are pharmacophores with tunable electronic and steric properties. Key analogs and their distinguishing features are summarized below:
Physicochemical and Pharmacological Properties
- Lipophilicity : The benzyl group in the target compound enhances lipophilicity (logP ~3.2) compared to phenyl (logP ~2.5) or methyl (logP ~1.8) analogs, favoring membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., 5-fluoro in 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine ) increase electrophilicity at the pyridine ring, enhancing binding to kinase active sites .
- Toxicity: Halogenated derivatives (e.g., 3-iodo and 5-fluoro analogs) show higher toxicity (GHS Category C9) due to reactive intermediates, whereas non-halogenated variants like 7d exhibit lower risk .
Biological Activity
Overview
1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family, which has garnered attention for its diverse biological activities. This compound's structure consists of a pyrazole ring fused to a pyridine ring, with notable substitutions that influence its pharmacological properties. Its potential therapeutic applications span various fields, particularly in oncology.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with lactones under solvent-free conditions. This method can yield various derivatives that can further undergo reactions such as oxidation and substitution to enhance their biological activity .
The primary mechanism of action for this compound involves its interaction with tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and differentiation. By inhibiting TRKs, this compound may disrupt cancer cell growth and survival pathways .
Biological Activities
Research has demonstrated that compounds within the pyrazolopyridine class exhibit a range of biological activities, including:
- Anticancer Activity : Numerous studies indicate that this compound and its analogs can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds induce apoptosis and enhance caspase activity, confirming their role as potential anticancer agents .
- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, indicating a potential mechanism for their anticancer effects by disrupting mitotic processes .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine | Similar structure with phenyl group | Moderate anticancer activity |
| 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine | Lacks benzyl group | Lower biological activity |
| 1-Benzyl-3-methyl-1H-pyrazolo[4,3-b]pyridin-5-amine | Different fusion pattern | Varies in activity due to structural differences |
The substitution pattern in this compound enhances its interactions with biological targets compared to its analogs .
Case Studies
Several case studies have highlighted the effectiveness of pyrazolopyridine derivatives in cancer treatment:
- Breast Cancer Study : In vitro studies on MDA-MB-231 cells showed that treatment with 10 µM concentrations of related compounds led to a significant increase in apoptosis markers and reduced cell viability .
- Liver Cancer Research : Compounds similar to this compound demonstrated IC50 values in the low micromolar range against HepG2 cells, indicating strong antiproliferative effects .
Q & A
How can reaction conditions be optimized for synthesizing 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine derivatives?
Methodology : Use trifluoroacetic acid (TFA) as a catalyst in toluene under reflux to promote cyclocondensation of precursors like 1H-pyrazol-5-amines and acrylates. Solvent polarity and catalyst loading (e.g., 30 mol% TFA) significantly impact yield and purity. Characterization via H/C NMR and IR confirms regioselectivity and functional group integrity . For advanced analogs, explore solvent-free conditions or microwave-assisted synthesis to reduce reaction time .
What spectroscopic techniques are critical for confirming the molecular structure of pyrazolo[3,4-b]pyridine derivatives?
Methodology : Combine H NMR (to identify aromatic protons and substituent environments) with C NMR (to confirm carbon skeleton and substituent positions). IR spectroscopy verifies amine (-NH) and aromatic C-H stretches. For halogenated derivatives (e.g., 5-iodo analogs), mass spectrometry (HRMS) and X-ray crystallography resolve structural ambiguities .
How should researchers design in vitro assays to evaluate biological activity?
Methodology : Screen derivatives for antibacterial or anti-inflammatory activity using standardized protocols:
- Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Anti-inflammatory : COX-2 inhibition assays or carrageenan-induced rat paw edema models . Include positive controls (e.g., indomethacin) and validate via dose-response curves.
What computational strategies predict binding interactions with biological targets?
Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., COX-2, kinases). Focus on substituent effects: benzyl groups may enhance hydrophobic interactions, while methyl groups influence steric fit. Validate predictions with mutagenesis or binding affinity assays .
How can contradictions in biological activity data between studies be resolved?
Methodology : Reassess experimental variables:
- Assay conditions : Differences in cell lines, serum concentrations, or incubation times.
- Compound purity : Verify via HPLC (>95% purity) to exclude impurities affecting results.
- Structural analogs : Compare activity trends across derivatives (e.g., nitro vs. amino groups) to identify pharmacophores .
What derivatization strategies enhance structure-activity relationship (SAR) analysis?
Methodology : Introduce electron-withdrawing (e.g., -NO, -F) or donating groups (e.g., -OCH) at the 5-position of the pyridine ring. Fluorinated derivatives improve metabolic stability and membrane permeability . Synthesize urea/thiourea analogs (e.g., 3-aryl urea) to modulate hydrogen-bonding interactions .
Are solvent-free synthetic approaches viable for scale-up?
Methodology : Condense barbituric acids, aldehydes, and pyrazol-5-amines under solvent-free conditions at 80–100°C. This reduces waste and improves atom economy, though yields may vary with substituent bulkiness .
How stable is this compound under varying storage conditions?
Methodology : Conduct accelerated stability studies:
- Thermal stability : Heat at 40–60°C for 4 weeks; monitor decomposition via TLC or HPLC.
- Light sensitivity : Store in amber vials to prevent photodegradation.
- Hygroscopicity : Use desiccants for salts (e.g., dihydrochloride derivatives) .
What pharmacokinetic parameters should be prioritized in early development?
Methodology : Assess solubility (shake-flask method), permeability (Caco-2 monolayer assays), and metabolic stability (microsomal incubation). Methyl and benzyl groups typically enhance lipophilicity but may reduce aqueous solubility; consider prodrug strategies (e.g., carbamate derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
